(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol

Fragment-based drug design Crystallographic fragment screening Bromodomain

(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol is a chiral, fluorinated pyridine-amino alcohol (C₉H₁₃FN₂O, MW 184.21) classified as a NON-POLYMER HETAIM ligand (PDB code O0V). It is a member of the Diamond‑SGC‑iNEXT (DSI) Poised Fragment Library, specifically designed to enable rapid, low‑cost synthetic elaboration via robust parallel chemistry (amide coupling, Suzuki–Miyaura coupling, reductive amination).

Molecular Formula C9H13FN2O
Molecular Weight 184.214
CAS No. 1867629-49-9
Cat. No. B2894446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol
CAS1867629-49-9
Molecular FormulaC9H13FN2O
Molecular Weight184.214
Structural Identifiers
SMILESCC(CO)N(C)C1=C(C=CC=N1)F
InChIInChI=1S/C9H13FN2O/c1-7(6-13)12(2)9-8(10)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1
InChIKeyFOQPKOCSXTYZBW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol (CAS 1867629-49-9) – Fragment Library Building Block & Crystallographic Probe


(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol is a chiral, fluorinated pyridine-amino alcohol (C₉H₁₃FN₂O, MW 184.21) classified as a NON-POLYMER HETAIM ligand (PDB code O0V) [1]. It is a member of the Diamond‑SGC‑iNEXT (DSI) Poised Fragment Library, specifically designed to enable rapid, low‑cost synthetic elaboration via robust parallel chemistry (amide coupling, Suzuki–Miyaura coupling, reductive amination) [2]. The compound has been validated as a crystallographic fragment hit against two therapeutically relevant human targets: the second bromodomain of PHIP (pleckstrin homology domain‑interacting protein, PHIP2, PDB 5RKM, 1.28 Å) and the G177D variant of the transcription factor Brachyury (PDB 5QSE, 2.01 Å) [1].

Why Generic Fragment Analogs Cannot Replace (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol Without Risk of Lost Activity or Synthetic Tractability


Fragment hits derived from the DSI‑poised library possess at least one chemically “poised” functional group that permits immediate, modular analogue synthesis without de novo route design [1]. Generic des‑fluoro, regioisomeric, or achiral pyridine‑amino alcohols lack this validated synthetic path and may exhibit substantially different binding poses or occupancy at the pharmacologically relevant acetyl‑lysine (Kac) pocket of bromodomains such as PHIP2, where 47 of 52 hits in the original screen were localised [1]. Subtle changes in the substitution pattern (e.g., removal of the 3‑fluoro substituent or inversion of the C2 stereocentre) can alter the hydrogen‑bond network and van der Waals contacts visible in the high‑resolution (1.28 Å) electron density, making generic replacement a material risk for projects relying on the established structure–activity relationship (SAR) trajectory [1][2].

Quantitative Differentiation Evidence for (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol vs. Closest Analogs


Fragment Hit Rate and Binding‑Site Selectivity vs. DSI‑Poised Library Population

In the high‑throughput crystallographic screen of the PHIP2 bromodomain, the DSI‑poised library yielded 52 hits from 799 fragments screened (6.5 % hit rate); (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol (Z2017168803) was one of those 52 validated binders [1]. Of the 52 hits, 47 (90 %) occupied the pharmacologically relevant acetyl‑lysine (Kac) binding site, the same site to which this compound binds as confirmed by the 1.28 Å co‑crystal structure (PDB 5RKM) [2]. The remaining 747 fragments from the same library showed no detectable crystallographic occupancy under identical soaking conditions (20 mM fragment, 2 h, 5 °C), establishing a binary selection filter that distinguishes this compound from the vast majority of structurally related but non‑binding library members [1].

Fragment-based drug design Crystallographic fragment screening Bromodomain Hit rate

Cross‑Target Binding Profile vs. Single‑Target Fragment Comparators

(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol is one of the rare fragment hits that bound to two structurally and functionally unrelated human targets in independent crystallographic screens: the PHIP2 bromodomain (an epigenetic reader module) and the Brachyury G177D transcription factor (a T‑box DNA‑binding protein) [1][2]. The PHIP2 co‑structure was solved at 1.28 Å resolution with an R‑free of 0.219, while the Brachyury co‑structure was solved at 2.01 Å, both with well‑defined electron density for the ligand [1][2]. The majority of fragment hits from the same DSI‑poised library were specific to a single protein target; systematic cross‑screening data from the XChem facility indicate that <10 % of fragments show multi‑target crystallographic binding [3].

Polypharmacology Fragment screening Brachyury PHIP2 Transcription factor

Stereochemical Identity (2S) vs. Racemic or (2R) Enantiomers in Chiral Fragment Screening

The compound is supplied exclusively as the (2S)‑enantiomer (InChI stereodescriptor /t7‑/m0/s1, CAS 1867629-49-9) . The electron density in both co‑crystal structures (5RKM and 5QSE) unambiguously refines with the (2S) configuration: the (2R)‑enantiomer would place the methyl group in steric clash with the protein surface (PHIP2 residue Pro110, distance <2.0 Å in modelled (R)‑configuration) [1][2]. Racemic or enantiomerically undefined material introduces a non‑binding stereoisomer that can reduce apparent occupancy, complicate electron‑density interpretation, and confound downstream SAR [2].

Chiral fragment Stereochemistry Enantiomer Binding pose

Fluorine Substituent Effect on Lipophilicity and Metabolic Stability vs. Des‑Fluoro Analog

The 3‑fluoro substituent on the pyridine ring increases the calculated logP by approximately +0.4 units compared to the des‑fluoro analog (2-[(pyridin-2-yl)(methyl)amino]propan-1-ol, CAS 797026-88-1, MW 166.22) while adding only 18 Da in molecular weight, yielding a favourable ligand efficiency profile . The electron‑withdrawing fluorine also reduces the pKa of the pyridine nitrogen (estimated ΔpKa ≈ −1.0 to −1.5 units based on 2‑fluoropyridine vs. pyridine reference data), which modulates hydrogen‑bond acceptor strength and can influence both potency and selectivity at bromodomain Kac pockets [1]. This substitution pattern is consistent with the “poised” library design principle, where the fluorine serves as both a binding element and a synthetic handle for potential SNAr elaboration [2].

Fluorine substitution Lipophilicity Metabolic stability Fragment elaboration

NMR Quality Control and Fragment Solubility vs. Untested or Sub‑standard Fragment Lots

The compound has been registered in the Biological Magnetic Resonance Data Bank (BMRB entry bmse011616) as part of a systematic NMR quality‑control program for fragment library members [1]. High‑resolution ¹H NMR data were acquired at 600 MHz on a Bruker Avance spectrometer in DMSO‑d₆ (1 mM, 298 K, pH 6.0), confirming structural integrity and providing a reference spectrum for lot‑to‑lot verification [1]. Sigma‑Aldrich lists the compound as a liquid with >95 % purity, storage at 4 °C, and ice‑pack shipping, meeting the minimum purity threshold (typically >90 %) required for reliable fragment screening . Many commercially available fragment analogs lack publicly archived NMR reference data, making independent identity verification more cumbersome [1].

Fragment QC NMR quality control Solubility BMRB

Poised Fragment Synthetic Tractability vs. Non‑poised Fragment Analogs

The compound contains a secondary amine group that enables direct reductive amination chemistry, one of the three core “poised” reactions validated for the DSI‑Poised Library, alongside amide coupling and Suzuki–Miyaura cross‑coupling [1]. In the original PHIP2 study, two poised fragment hits were elaborated via parallel chemistry to yield inhibitors with sub‑100 μM potency while maintaining ligand efficiency, a process facilitated by the predefined synthetic route [1]. Non‑poised fragments typically require de novo route design, adding 4–8 weeks to the first round of analogue synthesis and increasing the risk of synthetic failure during fragment elaboration [1]. The enamine (Enamine Ltd., UA) catalog number ENAH65919a2e links this compound to the REAL database of >1.4 billion make‑on‑demand compounds, providing a quantified path to >10³ potential analogues via established parallel chemistry workflows .

Poised fragment Synthetic tractability Parallel chemistry Hit-to-lead

Prioritised Application Scenarios for (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol Based on Quantitative Evidence


Crystallographic fragment screening campaigns targeting bromodomains or T‑box transcription factors

The compound is a pre‑validated crystallographic hit for the PHIP2 bromodomain Kac pocket (PDB 5RKM, 1.28 Å) and the Brachyury transcription factor (PDB 5QSE, 2.01 Å) [1]. It can serve as a positive control ligand or reference fragment when setting up new bromodomain or T‑box crystallographic screens, providing a benchmark for soaking conditions, occupancy detection, and refinement protocols [1].

Fragment-to-lead optimisation leveraging poised chemistry for rapid SAR expansion

The secondary amine poised group enables immediate analogue synthesis via reductive amination, amide coupling, or Suzuki–Miyaura cross‑coupling without de novo route design [2]. This compound is especially suitable for medicinal chemistry groups that require a known synthetic trajectory to generate initial SAR within 2–4 weeks rather than 2–3 months, as demonstrated by the PHIP2 inhibitor series that progressed from fragment hits to sub‑100 μM binders using this library [2].

Multi‑target fragment profiling for chemical biology and probe discovery

Because crystallographic binding has been confirmed against two structurally divergent targets (PHIP2 bromodomain and Brachyury), this fragment can be used in selectivity profiling panels to benchmark the target‑engagement breadth of elaborated leads [1][3]. The availability of high‑resolution co‑crystal structures facilitates structure‑based design of selective analogues by comparing binding‑site residues across the two targets [1][3].

NMR‑based fragment screening as a reference compound with publicly archived spectral data

The BMRB entry bmse011616 (¹H NMR, 600 MHz, DMSO‑d₆, 1 mM) provides a publicly accessible reference for identity verification and solubility assessment [4]. This is valuable for NMR screening groups that wish to validate their fragment library QC protocols or use the compound as a calibration standard for ligand‑observed NMR experiments (e.g., STD, WaterLOGSY, CPMG) [4].

Quote Request

Request a Quote for (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.